2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine
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Overview
Description
2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional functional groups such as a methyl group, a phenyl group, and a prop-2-yn-1-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridazine with a thioamide derivative under specific conditions to form the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its ability to form coordination complexes with metal ions can influence its biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Indole derivatives: These compounds also possess a fused ring system and are known for their wide range of pharmacological properties.
Uniqueness
2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is unique due to its specific combination of functional groups and the presence of the prop-2-yn-1-ylthio moiety
Properties
IUPAC Name |
2-methyl-7-phenyl-4-prop-2-ynylsulfanyl-[1,3]thiazolo[4,5-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S2/c1-3-9-19-15-13-14(20-10(2)16-13)12(17-18-15)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVFSFUPAOANIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC#C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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